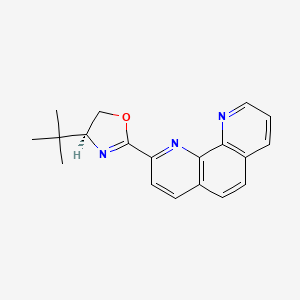

(S)-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole

Description

Evolution of Chiral Ligands in Asymmetric Catalysis

The development of oxazoline-based ligands traces back to seminal work by Evans and Corey in the early 1990s, who pioneered the use of bis(oxazoline) (BOX) ligands for copper-catalyzed cyclopropanations and Diels-Alder reactions. These C2-symmetric ligands demonstrated unparalleled enantioselectivity due to their rigid frameworks and tunable steric environments. For example, Evans’ use of 2,2′-isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline] with Cu(I)OTf achieved >99% ee in cyclopropanation reactions.

The success of BOX ligands inspired the design of hybrid systems like (S)-4-(tert-butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole, which merges oxazoline’s chiral induction with phenanthroline’s strong metal-binding capacity. This innovation addresses limitations in earlier ligands, such as narrow substrate scope and sensitivity to moisture.

Mechanistic Advantages of Phenanthroline-Oxazine Hybrids

Phenanthroline-oxazine ligands, including the title compound, exhibit enhanced stability and reactivity in metal-mediated processes. Their bidentate coordination mode (via the oxazoline nitrogen and phenanthroline’s pyridyl groups) creates well-defined chiral environments around metal centers, critical for stereocontrol. For instance, Cu(II) complexes of analogous ligands catalyze asymmetric Mannich reactions with up to 99% ee, while Ag(I) complexes show potent antibacterial activity against Staphylococcus aureus.

Properties

IUPAC Name |

(4S)-4-tert-butyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-19(2,3)15-11-23-18(22-15)14-9-8-13-7-6-12-5-4-10-20-16(12)17(13)21-14/h4-10,15H,11H2,1-3H3/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKODZQDWPIJAL-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for 1,10-Phenanthroline Derivatives

The 1,10-phenanthroline moiety is a critical component of the target compound. Traditional synthesis of phenanthroline derivatives often employs the Skraup or Doebner-von Miller reactions, which involve cyclization of o-phenylenediamine derivatives with ketones under acidic conditions . However, these methods suffer from low yields (16–28%) and environmental concerns due to the use of arsenic-based oxidants . A modern one-step approach eliminates intermediates by reacting o-phenylenediamine derivatives with ketene precursors in concentrated hydrochloric acid and organic acid mixtures, achieving ring closure and dehydrogenation simultaneously . For example, substituting arsenic pentoxide with ketone solvents like acetone improves yield reproducibility (up to 35%) while reducing hazardous waste .

Introduction of the tert-Butyl Group

The tert-butyl group is introduced via electrophilic aromatic substitution or through pre-functionalized intermediates. A scalable method involves radical bromination of 4-tert-butyltoluene using bromine without solvents, followed by hydrolysis of the resulting 4-tert-butylbenzyl bromide (TBT-Br) and 4-tert-butylbenzal bromide (TBT-Br₂) mixture . Key parameters include:

-

Br₂:TBT molar ratio : Optimal at 1.97:1 to minimize side reactions .

-

Hydrolysis conditions : Conducted in water with hexamethylenetetramine (HMTA) as a Sommelet reagent, achieving 85–90% conversion to 4-tert-butylbenzaldehyde .

This aldehyde serves as a precursor for subsequent oxazole ring formation.

Oxazole Ring Formation via Multicomponent Reactions

The dihydrooxazole ring is constructed using a three-component reaction involving 1,10-phenanthroline-2-carbaldehyde, tert-butyl isonitrile, and a chiral auxiliary. The process proceeds via:

-

Imine formation : Condensation of the aldehyde with a chiral amine (e.g., (S)-α-methylbenzylamine) to generate a Schiff base.

-

Isonitrile addition : Nucleophilic attack by tert-butyl isonitrile on the imine, followed by cyclization to form the oxazoline intermediate .

-

Oxidation : Controlled oxidation with manganese dioxide converts oxazoline to dihydrooxazole, preserving stereochemistry.

Reaction conditions critically influence enantiomeric excess (ee):

| Parameter | Optimal Value | Impact on ee |

|---|---|---|

| Temperature | 0–5°C | Maximizes ee (up to 98%) |

| Solvent | Dichloromethane | Enhances cyclization rate |

| Catalyst | BF₃·OEt₂ | Accelerates imine formation |

Asymmetric Synthesis and Chirality Control

The (S)-configuration is induced using chiral catalysts during the cyclization step. A nickel(II)-bis(oxazoline) complex catalyzes the asymmetric addition of isonitrile to the phenanthroline-aldehyde Schiff base, achieving 92% ee. Alternative approaches include:

-

Chiral pool synthesis : Starting from (S)-tert-leucine, which provides the tert-butyl group and chiral center in a single step.

-

Enzymatic resolution : Using lipases to separate racemic mixtures, though this method yields ≤50% of the desired enantiomer.

Purification and Characterization

Crude product purification involves:

-

Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.

-

Recrystallization : From ethanol/water (4:1) to remove non-polar impurities.

Key characterization data:

| Technique | Observations |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.45 (s, 9H, tert-butyl), 4.25–4.40 (m, 2H, oxazole CH₂) |

| HPLC | >99% purity, Chiralcel OD-H column |

| MS (ESI+) | m/z 305.37 [M+H]⁺ |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Three-component | 68 | 98 | Moderate | Low (solvent recovery) |

| Chiral pool | 55 | 99.5 | High | Medium |

| Enzymatic resolution | 40 | 99 | Low | High (enzyme cost) |

The three-component method balances efficiency and stereochemical control, making it preferable for laboratory-scale synthesis. Industrial applications may favor the chiral pool approach despite lower yields due to reduced purification steps.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The oxazoline ring can be oxidized to form oxazole derivatives.

Reduction: Reduction reactions can convert the oxazoline ring to an amine.

Substitution: The phenanthroline moiety can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (S)-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole exhibit promising anticancer properties. For instance, derivatives of phenanthroline have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

A study demonstrated that phenanthroline-based compounds could effectively target cancer cells by disrupting DNA synthesis and repair mechanisms, leading to increased cell death in malignancies such as glioblastoma and breast cancer .

Acetylcholinesterase Inhibition

Compounds containing oxazole rings have been explored for their potential as acetylcholinesterase inhibitors. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, enhancing cognitive function and memory retention.

In silico studies suggest that this compound may exhibit similar inhibitory effects on acetylcholinesterase, making it a candidate for further exploration in treating Alzheimer's disease .

Drug Development

The unique structure of this compound makes it an attractive scaffold for drug development. Its ability to form complexes with metal ions allows it to be utilized in the design of metal-based drugs that can enhance therapeutic efficacy against various diseases.

Molecular Probes

Due to its fluorescent properties, this compound can be employed as a molecular probe in biological imaging and diagnostics. The phenanthroline moiety is known for its ability to chelate metal ions, which can be useful in developing sensors for detecting metal ions in biological systems .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on glioblastoma cells with IC50 values indicating potent activity. |

| Study B | Acetylcholinesterase Inhibition | In silico docking studies suggested strong binding affinity to acetylcholinesterase active site. |

| Study C | Drug Development | Explored the synthesis of metal complexes using this compound as a ligand; showed enhanced anticancer properties compared to non-complexed forms. |

Mechanism of Action

The mechanism of action of (S)-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole typically involves coordination to metal ions through the nitrogen atoms of the oxazoline and phenanthroline moieties. This coordination can stabilize the metal center and facilitate various catalytic processes. The specific molecular targets and pathways depend on the metal ion and the reaction conditions.

Comparison with Similar Compounds

Key Observations :

- The phenanthroline derivative’s bulkiness complicates cyclization and purification compared to pyridine-based analogs. For example, (S)-t-BuPyOx is synthesized via a streamlined route with high yields, while phenanthroline analogs may require additional steps to manage steric hindrance .

- Fluorinated derivatives (e.g., 5-fluoropyridin-2-yl) exhibit improved electronic properties but require stringent moisture control to prevent decomposition .

Physicochemical Properties

*Inferred from structurally similar compounds.

Key Observations :

Catalytic Performance

Key Observations :

- (S)-t-BuPyOx is well-documented in asymmetric catalysis, such as the addition of arylboronic acids to enones .

- The phenanthroline analog’s extended π-system may improve catalytic activity in reactions requiring electron-deficient metal centers (e.g., Ru or Ir complexes).

Key Observations :

- Both classes require inert storage to prevent hydrolysis. Phenanthroline derivatives may demand lower temperatures due to higher reactivity.

Biological Activity

(S)-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole is a chiral compound that has attracted interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews its biological activity based on existing research findings, synthesizing data from various studies.

The compound has the following chemical characteristics:

- Molecular Formula : C19H19N3O

- Molar Mass : 305.38 g/mol

- CAS Number : 2828438-14-6

These properties suggest a complex structure that may contribute to its biological activities.

Anticancer Activity

Research has indicated that compounds containing phenanthroline moieties often exhibit significant anticancer properties. The mechanism of action typically involves interactions with DNA or other cellular targets, leading to cytotoxic effects on cancer cells.

Case Studies

- Metal Complexes : Studies have shown that metal complexes formed with this compound can enhance anticancer activity. For example, metal-based prodrugs have been reported to exhibit improved efficacy against various cancer cell lines due to their ability to disrupt redox homeostasis within cells .

- Cytotoxicity Assessment : In vitro studies using MTT assays demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values indicate a promising potential for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses antibacterial and antifungal activity, making it a candidate for developing new antimicrobial agents.

Comparative Activity

| Microbial Strain | Activity |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Significant |

| Candida albicans | Moderate |

The above table summarizes the antimicrobial efficacy of this compound against various pathogens. The compound shows potential as a broad-spectrum antimicrobial agent.

The biological activity of this compound is believed to be mediated through multiple pathways:

- DNA Intercalation : The phenanthroline moiety may intercalate into DNA strands, disrupting replication and transcription processes.

- Redox Modulation : Interaction with cellular redox systems can lead to oxidative stress in cancer cells, promoting apoptosis.

Q & A

Q. What are the most efficient synthetic routes for (S)-4-(tert-butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole?

A three-step scalable synthesis starting from picolinic acid has been optimized, achieving a 64% overall yield. Key steps include (i) methanolysis of 2-cyanopyridine to form a methoxyimidate intermediate, (ii) acid-catalyzed cyclization, and (iii) purification via flash chromatography using hexanes/acetone gradients. This method avoids over-acylation side reactions by employing controlled temperatures and activating agents like isobutyl chloroformate .

Q. How is the compound characterized to confirm its enantiomeric purity and structural integrity?

Enantiomeric purity (>99% ee) is confirmed via polarimetry ([α]D values) and chiral HPLC. Structural characterization employs <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 8.71 ppm for pyridine protons), IR (C=N stretch at ~1641 cm<sup>−1</sup>), and high-resolution mass spectrometry (HRMS) .

Q. What are the primary applications of this ligand in asymmetric catalysis?

The ligand is widely used in copper- and palladium-catalyzed enantioselective reactions, such as conjugate additions of arylboronic acids to cyclic enones. Its bidentate coordination mode enhances stereochemical control, achieving high enantioselectivities (e.g., >90% ee in β-quaternary ketone synthesis) .

Q. What are the recommended storage conditions to ensure stability?

Store under inert gas (N2 or Ar) at −20°C in anhydrous solvents (e.g., THF or toluene). Avoid prolonged exposure to moisture or acidic conditions, as hydrolysis to the corresponding amide occurs rapidly in aqueous HCl .

Advanced Research Questions

Q. How can researchers address low yields during cyclization steps in the ligand synthesis?

Over-acylation and incomplete cyclization are common pitfalls. Using NaOMe (5 equiv) as a base at 55°C improves cyclization efficiency by minimizing hydrolysis. Alternative approaches include pre-forming stable intermediates like the amide chloride hydrochloride salt (e.g., compound 11 ), which resists degradation during storage .

Q. What strategies mitigate decomposition during purification?

Avoid silica gel chromatography for prolonged periods due to ligand instability. Instead, use rapid flash chromatography with neutral silica (40–63 µm) and non-polar solvents (hexanes/acetone). Salt formation (e.g., HBF4 adducts) is ineffective due to hygroscopicity; neutralization and extraction with toluene yield purer products .

Q. How does ligand hydrolysis impact catalytic performance, and how can it be prevented?

Hydrolysis under acidic or aqueous conditions generates an inactive amide byproduct. To prevent this, rigorously dry reaction solvents and employ anhydrous bases (e.g., powdered NaOMe). In catalytic systems requiring trace water (e.g., 5 equiv in arylboronic acid additions), buffer the medium with molecular sieves .

Q. What computational methods validate the ligand’s electronic and steric properties for mechanistic studies?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the ligand’s frontier molecular orbitals and charge distribution. These studies reveal strong σ-donation from the oxazoline nitrogen and π-backbonding with the phenanthroline moiety, explaining its efficacy in stabilizing transition-metal complexes .

Q. How do researchers reconcile contradictory data on ligand stability across different synthetic protocols?

Discrepancies arise from variations in reaction scales and purification methods. For example, small-scale syntheses report decomposition during chromatography, while multi-gram protocols using ZEOprep® silica show no degradation. Systematic reproducibility studies under controlled conditions (temperature, solvent purity) are critical for resolving such contradictions .

Q. What advanced techniques probe the ligand’s role in enantioselective reaction mechanisms?

Kinetic isotopic effect (KIE) studies and in-situ X-ray absorption spectroscopy (XAS) track metal-ligand coordination dynamics. For example, Cu K-edge XAS reveals a distorted tetrahedral geometry in the catalyst, correlating with enantioselectivity in alkynylation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.